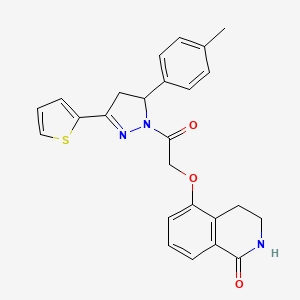
5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C25H23N3O3S and its molecular weight is 445.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one (CAS Number: 886951-15-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H23N3O3S, with a molecular weight of approximately 445.5 g/mol. The structure features a pyrazole ring, an isoquinoline moiety, and a thiophene group, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar in structure to our target have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain pyrazole derivatives exhibited IC50 values as low as 0.08 µM against MCF-7 breast cancer cells, suggesting strong anticancer properties .
The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth. For example, docking studies have revealed that these compounds can effectively bind to cyclooxygenase enzymes (COX), which are implicated in cancer progression .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been documented as effective COX inhibitors. In vitro studies demonstrated that certain analogs displayed significant inhibition of COX-1 and COX-2 with IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory effects were assessed using assays such as the Human Red Blood Cell (HRBC) membrane stabilization method .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds. Pyrazole derivatives have shown activity against various bacterial strains, indicating their potential as antibacterial agents. The presence of thiophene in the structure may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds related to this structure have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Receptor Interaction : The compound may interact with various receptors that mediate cellular responses to inflammation and cancer growth.
Case Studies and Research Findings
科学研究应用
Medicinal Chemistry Applications
-
Anticancer Activity
- Compounds similar to the target molecule have shown promising anticancer properties. For instance, derivatives incorporating pyrazole and thiophene structures are known to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
- The unique combination of functional groups in this compound suggests it may interact with enzymes or receptors that mediate cellular responses, potentially leading to novel anticancer therapies.
- Anti-inflammatory Properties
- Antimicrobial Activity
Pharmacological Studies
The pharmacological potential of 5-(2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is supported by various studies:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclocondensation and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
属性
IUPAC Name |
5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-16-7-9-17(10-8-16)21-14-20(23-6-3-13-32-23)27-28(21)24(29)15-31-22-5-2-4-19-18(22)11-12-26-25(19)30/h2-10,13,21H,11-12,14-15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYCBZKQWVZSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)COC3=CC=CC4=C3CCNC4=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













